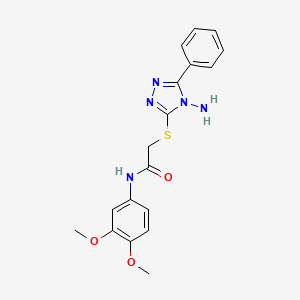
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles.
准备方法
The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with 3,4-dimethoxyphenylacetyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
化学反应分析
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfanyl groups
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular pathways involved depend on the specific application and target organism .
相似化合物的比较
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
4-amino-5-phenyl-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
1,2,4-triazole derivatives: These compounds have a wide range of applications, including antifungal, anticancer, and antiviral activities.
N-(3,4-dimethoxyphenyl)acetamide derivatives: These compounds are used in the development of new pharmaceuticals and materials.
生物活性
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5OS with a molecular weight of approximately 367.47 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole derivatives with various acetamides. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis confirm the successful formation of the desired compound.
Antimicrobial Activity
Research indicates that derivatives of 4-amino-5-phenyl-1,2,4-triazole exhibit significant antimicrobial properties. A study conducted by Gümrükçüoğlu et al. demonstrated that several synthesized compounds showed promising activity against various bacterial strains and yeast-like fungi using agar-well diffusion methods .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | C. albicans | 12 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds containing the triazole moiety have been reported to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylase) . In vitro studies on human colon cancer cell lines have shown that certain triazole derivatives exhibit IC50 values lower than those of established anticancer drugs like doxorubicin .
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) | Relative Potency |
|---|---|---|---|
| Compound D | HCT116 | 4.363 | >50% |
| Compound E | MCF7 | 10.5 | Moderate |
Case Studies
- Actoprotective Activity : A study focused on evaluating the actoprotective effects of related triazole compounds in rat models demonstrated significant improvements in physical endurance during forced swimming tests .
- Antiviral Properties : Research on mercapto-substituted triazoles has shown promising results against various viral infections, indicating their potential for development as antiviral agents .
属性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-25-14-9-8-13(10-15(14)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUTUBWMEIISHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














